N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Overview
Description
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is an organic compound that features a benzyl group attached to an aniline moiety, which is further substituted with a bromine atom and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline typically involves the bromination of 4-(trifluoromethoxy)aniline followed by N-benzylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The N-benzylation step involves the reaction of the brominated aniline with benzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether is common.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol are used.
Major Products Formed
Substitution Reactions: Products include N-benzyl-2-azido-4-(trifluoromethoxy)aniline, N-benzyl-2-thio-4-(trifluoromethoxy)aniline, and N-benzyl-2-alkoxy-4-(trifluoromethoxy)aniline.
Oxidation and Reduction Reactions: Products include N-benzyl-2-nitro-4-(trifluoromethoxy)aniline and N-benzyl-2-amino-4-(trifluoromethoxy)aniline.
Coupling Reactions: Products include biaryl derivatives and other complex organic molecules.
Scientific Research Applications
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms, particularly those involving brominated and trifluoromethoxy-substituted compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The benzyl group can also play a role in improving the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)aniline: Similar structure but lacks the benzyl group.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the aniline moiety.
N-benzyl-2-bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it particularly useful in medicinal chemistry for designing compounds with improved pharmacological profiles .
Properties
IUPAC Name |
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c15-12-8-11(20-14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCRKFKMNOBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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